molecular formula C16H22S4 B14274765 2,2'-Bithiophene, 3,3'-bis(butylthio)- CAS No. 176693-29-1

2,2'-Bithiophene, 3,3'-bis(butylthio)-

Cat. No.: B14274765
CAS No.: 176693-29-1
M. Wt: 342.6 g/mol
InChI Key: FYEVAAZGQHOXGY-UHFFFAOYSA-N
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Description

“2,2'-Bithiophene, 3,3'-bis(butylthio)-” is a disubstituted bithiophene derivative featuring butylthio (-S-C₄H₉) groups at the 3,3'-positions of the bithiophene core. The compound’s structure combines the π-conjugated bithiophene backbone with sulfur-linked alkyl chains, enhancing both electronic properties and solubility. Synthetically, it is derived from 3,3'-dibromo-2,2'-bithiophene (CAS RN: 332.02 g/mol) through nucleophilic substitution reactions with butylthiolate . This modification introduces strong electron-donating alkylthio groups, making it a promising building block for organic semiconductors, particularly in donor-acceptor copolymers for optoelectronic applications .

Properties

CAS No.

176693-29-1

Molecular Formula

C16H22S4

Molecular Weight

342.6 g/mol

IUPAC Name

3-butylsulfanyl-2-(3-butylsulfanylthiophen-2-yl)thiophene

InChI

InChI=1S/C16H22S4/c1-3-5-9-17-13-7-11-19-15(13)16-14(8-12-20-16)18-10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

FYEVAAZGQHOXGY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(SC=C1)C2=C(C=CS2)SCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithiophene, 3,3’-bis(butylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-bithiophene and butylthiol.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A common method involves the use of a base, such as sodium hydride, to deprotonate the butylthiol, followed by the addition of 2,2’-bithiophene.

    Catalysts: Palladium-based catalysts are often used to facilitate the coupling reaction between the bithiophene and the butylthiol groups.

Industrial Production Methods

Industrial production of 2,2’-Bithiophene, 3,3’-bis(butylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiophene, 3,3’-bis(butylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2,2’-Bithiophene, 3,3’-bis(butylthio)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological systems, particularly in the development of biosensors.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.

    Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2,2’-Bithiophene, 3,3’-bis(butylthio)- exerts its effects involves interactions with molecular targets and pathways. The butylthio groups can enhance the compound’s solubility and facilitate its incorporation into various systems. The thiophene rings can participate in π-π interactions, which are important for its electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Solubility Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The butylthio substituent is strongly electron-donating, raising the HOMO energy of the bithiophene core, which is advantageous for p-type semiconductors . In contrast, 3,3'-dibromo substituents are electron-withdrawing, lowering HOMO levels and enabling use in acceptor moieties .
  • Solubility :

    • Long alkyl chains (e.g., butylthio ) improve solubility in organic solvents, enabling solution-processed device fabrication.
    • Glycol ether substituents () offer even greater solubility due to polar side chains but may reduce crystallinity .

Application-Specific Comparisons

  • Organic Electronics: The butylthio derivative’s electron-rich nature makes it suitable for donor-acceptor copolymers in organic photovoltaics (OPVs) and field-effect transistors (OFETs) . Trimethylstannyl derivatives () are critical for synthesizing conjugated polymers via Stille coupling, enabling precise control over polymer architecture .
  • Biological Activity :

    • Bithiophenes with polar substituents (e.g., 5-acetyl or hydroxybutynyl groups in ) exhibit anti-inflammatory and antimicrobial properties, diverging from electronic applications .

Research Findings and Data

Key Research Highlights

  • Synthetic Efficiency : The use of 3,3'-dibromo-2,2'-bithiophene as a synthon allows high-yield (~80–95%) synthesis of disubstituted derivatives, including the butylthio analog .
  • Device Performance : Polymers incorporating 3,3'-bis(butylthio)-2,2'-bithiophene show improved hole mobility (>0.1 cm²/V·s) compared to unsubstituted analogs due to enhanced intermolecular π-π stacking .
  • Thermal Stability : Alkylthio derivatives exhibit higher thermal decomposition temperatures (T₆₀₀°C) than glycol ether-substituted analogs, favoring stable device operation .

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